molecular formula C10H15NO2 B15071103 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one CAS No. 161719-94-4

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one

Katalognummer: B15071103
CAS-Nummer: 161719-94-4
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: URIJQIFMXNJFOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-methyl-1-azaspiro[45]dec-3-en-2-one is a chemical compound with the molecular formula C10H15NO2 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of catalytic agents and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure and the presence of both hydroxyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

161719-94-4

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C10H15NO2/c1-7-3-2-4-10(6-7)8(12)5-9(13)11-10/h5,7,12H,2-4,6H2,1H3,(H,11,13)

InChI-Schlüssel

URIJQIFMXNJFOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2(C1)C(=CC(=O)N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.